2,3-Dihydrobenzofuran-6-carbaldehyde

Physicochemical property profiling Lipophilicity optimization ADME prediction

The 6-carbaldehyde regioisomer of 2,3-dihydrobenzofuran delivers a LogP of 1.57, ideal for optimizing blood-brain barrier penetration in CNS candidates. Unlike the more lipophilic 5-position isomer (cLogP 1.96), this substitution pattern enables balanced polarity for fine-tuned pharmacokinetic profiles. With 198 patent citations—notably in OGA inhibitor development for Alzheimer's disease—this 98% pure building block is primed for reductive amination, Wittig olefination, and rapid SAR diversification. Available in kilo-lab quantities; avoid failed syntheses by selecting the correct regioisomer.

Molecular Formula C9H8O2
Molecular Weight 148.161
CAS No. 55745-96-5
Cat. No. B2578970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-6-carbaldehyde
CAS55745-96-5
Molecular FormulaC9H8O2
Molecular Weight148.161
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)C=O
InChIInChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2
InChIKeyXSJAJQSDUJUNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzofuran-6-carbaldehyde (CAS 55745-96-5): Core Properties and Procurement Context


2,3-Dihydrobenzofuran-6-carbaldehyde (CAS 55745-96-5) is a heterocyclic building block with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol, characterized by an aldehyde substituent at the 6-position of a partially saturated benzofuran core . It exhibits a calculated LogP of approximately 1.57, indicating moderate lipophilicity, and a fractional sp³ carbon count (Fsp³) of 0.222, reflecting a balance between aromatic rigidity and saturated ring character . The compound is commercially available at purities of 97% to 98+% and is cataloged under PubChem CID 14964394, with an InChIKey of XSJAJQSDUJUNAI-UHFFFAOYSA-N [1].

Why 2,3-Dihydrobenzofuran-6-carbaldehyde Cannot Be Casually Replaced by Other Benzofuran Carbaldehydes


Within the benzofuran carbaldehyde family, regioisomeric substitution patterns profoundly alter physicochemical properties, reactivity profiles, and downstream synthetic utility. The 6-position aldehyde on a 2,3-dihydrobenzofuran scaffold confers a distinct combination of electronic distribution, steric environment, and hydrogen-bonding potential compared to the 4-, 5-, or 7-position isomers, as well as the fully aromatic benzofuran analog . These differences manifest in quantifiable metrics such as lipophilicity (LogP), molecular topology (TPSA), and documented industrial relevance (patent citation frequency) that directly impact feasibility in specific reaction sequences and target molecule compatibility [1]. Simple substitution without empirical verification risks failed syntheses, altered pharmacokinetic profiles in drug candidates, or incompatibility with established manufacturing processes.

2,3-Dihydrobenzofuran-6-carbaldehyde: Direct Comparative Evidence Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 6-Aldehyde Isomer vs. 5-Aldehyde Regioisomer

The 2,3-dihydrobenzofuran-6-carbaldehyde exhibits a calculated LogP of 1.57, which is approximately 0.39 units lower than the 1.96 cLogP reported for the regioisomeric 2,3-dihydrobenzofuran-5-carboxaldehyde . This difference in lipophilicity arises from the distinct electronic and steric environment of the aldehyde at the 6- versus 5-position, which influences molecular polar surface area and hydrogen-bonding interactions [1].

Physicochemical property profiling Lipophilicity optimization ADME prediction

Molecular Weight and Saturation State: Dihydro Derivative vs. Fully Aromatic Benzofuran Analog

2,3-Dihydrobenzofuran-6-carbaldehyde (MW = 148.16 g/mol) differs by +2.02 Da from its fully aromatic counterpart, benzofuran-6-carbaldehyde (MW = 146.14 g/mol), reflecting the saturation of the 2,3-bond in the furan ring [1]. This subtle mass difference is significant for LC-MS monitoring of hydrogenation or oxidation reactions and alters the compound's rigidity and reactivity profile compared to the planar benzofuran system.

Synthetic intermediate selection Mass spectrometry Chromatographic separation

Patent Portfolio Density: Quantified Industrial Relevance of the 6-Aldehyde Scaffold

A search of patent databases reveals that 2,3-dihydrobenzofuran-6-carbaldehyde is cited in 198 patents, a quantitative indicator of its established utility as a key intermediate or structural motif in proprietary chemical matter [1]. This high citation count suggests a validated role in industrial and pharmaceutical research programs, distinguishing it from less-documented isomers or analogs for which comparable patent density data may be sparse or absent [2].

IP landscape analysis Commercial viability Research trend forecasting

Commercial Availability and Purity Benchmarks: 6-Aldehyde vs. 5-Aldehyde Sourcing Options

2,3-Dihydrobenzofuran-6-carbaldehyde is available at 97% purity (AChemBlock) and 98+% purity (Fluorochem), with pricing for 1g quantities ranging from approximately $690 to £1242.00 depending on supplier . In comparison, the regioisomeric 2,3-dihydrobenzofuran-5-carboxaldehyde is commonly offered at 97% purity but with a wider range of packaging options and a notable safety classification (GHS H334 – respiratory sensitization) [1]. The 6-aldehyde's hazard profile (H302, H315, H319, H335) may present fewer restrictive handling requirements in some laboratory settings .

Procurement logistics Purity specification Cost-effectiveness

High-Impact Application Scenarios for 2,3-Dihydrobenzofuran-6-carbaldehyde


Lead Optimization in CNS Drug Discovery Requiring Moderate Lipophilicity

The LogP value of 1.57 for 2,3-dihydrobenzofuran-6-carbaldehyde positions it as a scaffold for optimizing blood-brain barrier penetration when balanced polarity is desired . Medicinal chemists can leverage this property to fine-tune CNS exposure profiles, particularly when compared to more lipophilic regioisomers like the 5-carboxaldehyde (cLogP 1.96) . The aldehyde handle enables rapid diversification into amines, alcohols, and heterocycles for SAR studies.

Synthesis of O-GlcNAcase (OGA) Inhibitors for Tauopathy Research

The 2,3-dihydrobenzofuran core is a recognized motif in OGA inhibitor development, with patent literature specifically claiming 1-[1-(2,3-dihydrobenzofuran-6-yl)ethyl]piperazine derivatives [1]. 2,3-Dihydrobenzofuran-6-carbaldehyde serves as a direct precursor to such 6-substituted analogs, providing an entry point to proprietary chemical space relevant to Alzheimer's disease and related tauopathies [1].

Process Chemistry for Scale-Up of Dihydrobenzofuran-Containing APIs

With 198 patent citations, 2,3-dihydrobenzofuran-6-carbaldehyde has demonstrated broad utility in industrial synthetic routes [2]. Its established supply chain, available at 97-98+% purity, supports kilo-lab and pilot-plant campaigns . The compound's moderate lipophilicity and aldehyde reactivity make it amenable to high-yielding transformations such as reductive amination and Wittig olefination, critical steps in the manufacture of complex pharmaceutical intermediates.

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